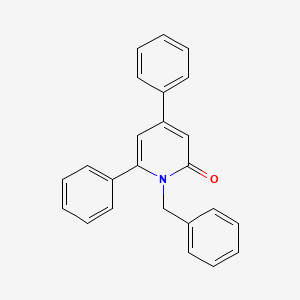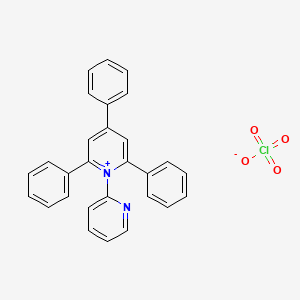
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of three phenyl groups and a pyridinyl group attached to a pyridinium core, with a perchlorate anion as the counterion .
准备方法
The synthesis of 2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with 2-pyridyl chloride in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
化学反应分析
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinyl groups, using reagents like halogens or alkylating agents.
科学研究应用
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound has been studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2,4,6-Triphenyl-1-(2-pyridinyl)pyridinium perchlorate can be compared with other similar compounds, such as:
2,4,6-Triphenylpyridine: This compound lacks the pyridinyl group and perchlorate anion, making it less versatile in certain applications.
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: This compound has a triazine core instead of a pyridinium core, leading to different chemical properties and applications.
2,4,6-Triarylpyridines:
The unique combination of phenyl and pyridinyl groups in this compound, along with the presence of the perchlorate anion, makes it particularly valuable in research and industrial applications.
属性
IUPAC Name |
2,4,6-triphenyl-1-pyridin-2-ylpyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N2.ClHO4/c1-4-12-22(13-5-1)25-20-26(23-14-6-2-7-15-23)30(28-18-10-11-19-29-28)27(21-25)24-16-8-3-9-17-24;2-1(3,4)5/h1-21H;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTFUQSBTRIWBK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
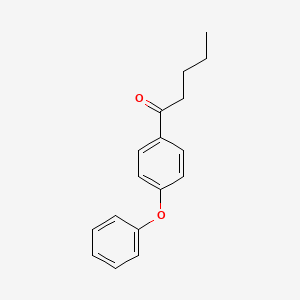
![N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B7777964.png)
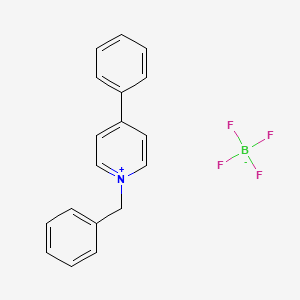
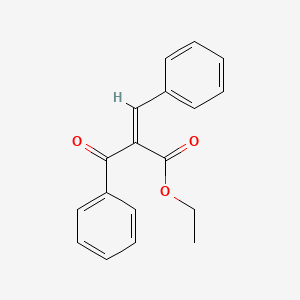

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide](/img/structure/B7777991.png)
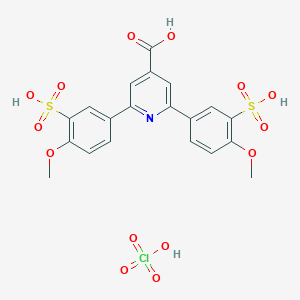
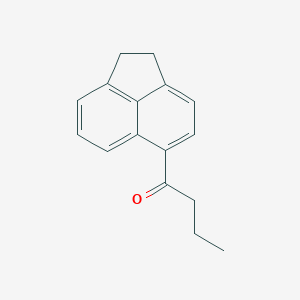
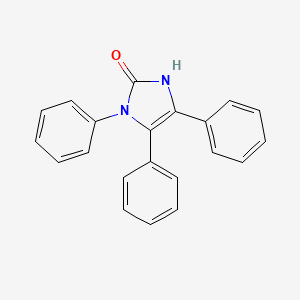
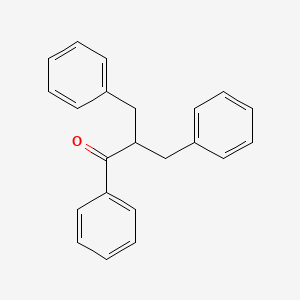
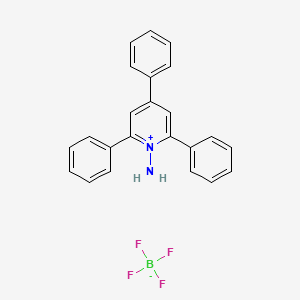
![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium perchlorate](/img/structure/B7778048.png)
![1-Cyclopropyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B7778051.png)
